REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.C(O)(=O)C.[C:13]1(C)[CH:18]=CC=C[CH:14]=1>>[N:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:18]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
57.93 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
270 mL
|
Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed under argon for 16 hours
|
Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum to dryness
|
Type
|
ADDITION
|
Details
|
Toluene (200 ml) is added
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue is added one liter of dichloromethane
|
Type
|
ADDITION
|
Details
|
200 ml of saturated NaHCO3 slowly added
|
Type
|
ADDITION
|
Details
|
solid NaHCO3 added
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 layer separated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residual black oil is extracted with hot hexane
|
Type
|
CUSTOM
|
Details
|
the hexane decanted
|
Type
|
EXTRACTION
|
Details
|
extracted into the hexane
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2C(CCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |